Cas no 22524-25-0 (5-Hexen-1-one, 1-phenyl-)

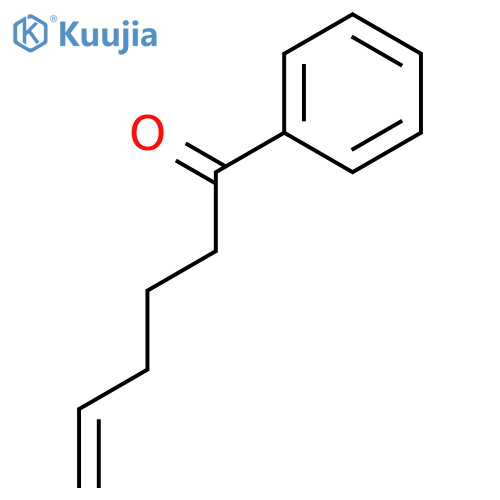

5-Hexen-1-one, 1-phenyl- structure

商品名:5-Hexen-1-one, 1-phenyl-

5-Hexen-1-one, 1-phenyl- 化学的及び物理的性質

名前と識別子

-

- 5-Hexen-1-one, 1-phenyl-

- 1-phenyl-hex-5-en-1-one

- MFCD20354278

- 22524-25-0

- A934050

- 1-phenyl-5-hexene1-one

- CS-0216242

- AKOS013636181

- 1-phenylhex-5-en-1-one

- Z1219747350

- EN300-370928

- 1-phenyl-5-hexen-1-one

- SCHEMBL2745649

- AS-44102

-

- インチ: InChI=1S/C12H14O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h2,4,6-9H,1,3,5,10H2

- InChIKey: FNMHKQVEFZLMQD-UHFFFAOYSA-N

- ほほえんだ: C=CCCCC(=O)C1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 174.10452

- どういたいしつりょう: 174.104465066g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 5

- 複雑さ: 166

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

- PSA: 17.07

5-Hexen-1-one, 1-phenyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-370928-0.5g |

1-phenylhex-5-en-1-one |

22524-25-0 | 95.0% | 0.5g |

$528.0 | 2025-03-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1286912-1g |

1-Phenylhex-5-en-1-one |

22524-25-0 | 95% | 1g |

¥18273 | 2023-04-14 | |

| Enamine | EN300-370928-0.05g |

1-phenylhex-5-en-1-one |

22524-25-0 | 95.0% | 0.05g |

$157.0 | 2025-03-21 | |

| Enamine | EN300-370928-2.5g |

1-phenylhex-5-en-1-one |

22524-25-0 | 95.0% | 2.5g |

$1423.0 | 2025-03-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1286912-100mg |

1-Phenylhex-5-en-1-one |

22524-25-0 | 95% | 100mg |

¥6339 | 2023-04-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1286912-2.5g |

1-Phenylhex-5-en-1-one |

22524-25-0 | 95% | 2.5g |

¥33293 | 2023-04-14 | |

| A2B Chem LLC | AW31429-100mg |

1-phenylhex-5-en-1-one |

22524-25-0 | 95% | 100mg |

$283.00 | 2024-04-20 | |

| 1PlusChem | 1P01BUED-1g |

1-phenylhex-5-en-1-one |

22524-25-0 | 95% | 1g |

$788.00 | 2025-03-19 | |

| 1PlusChem | 1P01BUED-500mg |

1-phenylhex-5-en-1-one |

22524-25-0 | 95% | 500mg |

$622.00 | 2025-03-19 | |

| 1PlusChem | 1P01BUED-50mg |

1-phenylhex-5-en-1-one |

22524-25-0 | 95% | 50mg |

$210.00 | 2025-03-19 |

5-Hexen-1-one, 1-phenyl- 関連文献

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

2. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

22524-25-0 (5-Hexen-1-one, 1-phenyl-) 関連製品

- 1009-14-9(Valerophenone)

- 103044-68-4(Nonadecanophenone)

- 1083-30-3(3-Phenylpropiophenone)

- 1671-75-6(1-Phenyl-1-heptanone)

- 4433-30-1(Undecanophenone)

- 3375-38-0(1,6-Diphenyl-1,6-hexanedione)

- 120-46-7(Dibenzoylmethane)

- 1674-38-0(1-Phenyldodecan-1-one)

- 495-40-9(N-Butyrophenone)

- 495-71-6(1,2-Dibenzoylethane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:22524-25-0)5-Hexen-1-one, 1-phenyl-

清らかである:99%

はかる:1g

価格 ($):1274.0